1,3-双(1-金刚烷基)咪唑-2-亚甲基

描述

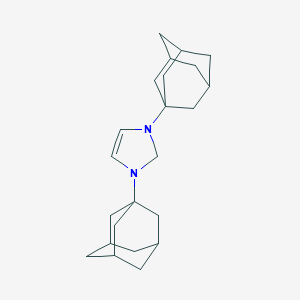

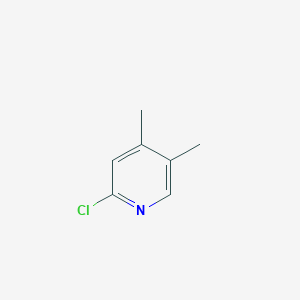

1,3-Bis(1-adamantyl)imidazol-2-ylidene is a stable carbene derivative characterized by the presence of two bulky adamantyl groups attached to the nitrogen atoms of the imidazole ring. This structure is part of a broader class of compounds that include imidazol-2-ylidenes, which are known for their stability and reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of 1,3-bis(1-adamantyl)imidazol-2-ylidene involves the decomposition of 1,3-bis(1-adamantyl)-2,3-dihydro-1H-benzimidazol-2-ylacetonitrile under heating and reduced pressure. This method is part of a larger set of synthetic strategies aimed at creating stable carbenes with different substituents to explore their properties and reactivity .

Molecular Structure Analysis

The molecular structure of 1,3-bis(1-adamantyl)imidazol-2-ylidene has been determined by X-ray analysis, revealing geometric parameters that suggest a lower aromaticity compared to other imidazol-2-ylidenes. This difference in aromaticity can influence the compound's reactivity and stability .

Chemical Reactions Analysis

1,3-Bis(1-adamantyl)imidazol-2-ylidene exhibits interesting reactivity, such as reacting with acetonitrile to form insertion products and with molecular sulfur to yield a thione derivative. However, it does not react with selenium under similar conditions, indicating selective reactivity based on the type of reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-bis(1-adamantyl)imidazol-2-ylidene include partial conjugation in the heteroring and luminescence under UV irradiation. These properties are significant as they can affect the compound's applications in materials science and as a luminescent marker .

While the provided data does not include direct information on 1,3-bis(1-adamantyl)imidazol-2-ylidene, the related compounds and their synthesis, structure, and reactivity can offer insights into the behavior of similar adamantane-based carbenes. The versatility of adamantane derivatives in forming various complexes and frameworks, as seen in the synthesis of metal-organic frameworks , and the adaptability of adamantane-containing molecules in molecular recognition , suggest that 1,3-bis(1-adamantyl)imidazol-2-ylidene could also exhibit interesting binding properties and form diverse supramolecular structures. Additionally, the transformations of adamantane-containing imidazopyridines provide a context for understanding the reactivity of adamantane-substituted heterocycles, which could be relevant for the chemical reactions analysis of 1,3-bis(1-adamantyl)imidazol-2-ylidene.

科学研究应用

催化应用

转移氢化催化剂:1,3-双(1-金刚烷基)咪唑-2-亚甲基已被用于铱配合物中作为转移氢化反应的催化剂。这些配合物在将氢转移到不饱和底物方面表现出显着的活性 (Hillier 等人,2001)。

电化学还原:该卡宾已显示与离子液体相容,在电化学应用中显示出潜力。它被电化学还原生成亲核卡宾 (Gorodetsky 等人,2004)。

氢化硅和转移氢化:含有 1,3-双(1-金刚烷基)咪唑-2-亚甲基的铁(II) 的双(N-杂环卡宾)配合物已显示出催化氢化硅和转移氢化的功效 (Hashimoto 等人,2012)。

结构和热化学研究

稳定性和结构分析:已经进行了一些研究来了解含有 1,3-双(1-金刚烷基)咪唑-2-亚甲基的化合物的几何参数和稳定性。这些分析提供了对其芳香性和在各种化学反应中使用的潜力的见解 (Korotkikh 等人,2006)。

发光性能:该化合物已研究了其在紫外线照射下的发光性能,表明在光学材料或传感器中的潜在应用 (Jin 等人,2013)。

有机合成

络合物形成:研究表明 1,3-双(1-金刚烷基)咪唑-2-亚甲基能够与镁和锌等金属形成络合物,暗示了其在有机金属化学中的多功能性 (Arduengo 等人,1993)。

闭环复分解:含有 1,3-双(1-金刚烷基)咪唑-2-亚甲基的钌配合物在闭环复分解中是有效的,闭环复分解是有机合成中的一种有价值的反应 (Jafarpour 等人,1999)。

安全和危害

属性

IUPAC Name |

1,3-bis(1-adamantyl)-2H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLONOWACPBEYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4CN(C=C4)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436293 | |

| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(1-adamantyl)imidazol-2-ylidene | |

CAS RN |

131042-77-8 | |

| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)